13(S)-HODE-biotin

Vue d'ensemble

Description

13(S)-HODE is the lipoxygenase metabolite of linoleic acid. 13(S)-HODE modulates the platelet-activating factor, leukotriene B4, and formyl-Met-Leu-Phe-induced calcium influx in human polymorphonuclear leukocytes. The mechanism by which 13(S)-HODE elicits its inhibitory effect is still unclear. The use of biotinylated 15(S)-HETE as a probe for detecting binding proteins and/or receptors that specifically bind 15(S)-HETE provides a basis for similar use of 13(S)-HODE-biotin.

Mécanisme D'action

Biochemical Pathways

It’s suggested that the compound may play a role in the metabolism of amino acids and short-chain fatty acids

Result of Action

It’s suggested that the compound may contribute to plaque formation by activating certain transcription factors . This could lead to an increase in the uptake of lipids by macrophages, potentially increasing plaque size .

Activité Biologique

13(S)-HODE-biotin, a conjugate of 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) and biotin, is a bioactive lipid derived from linoleic acid. This compound plays a significant role in various biological processes, particularly in lipid metabolism and inflammatory responses. Understanding its biological activity is crucial for potential therapeutic applications, especially in metabolic disorders and aging-related diseases.

Chemical Background

13(S)-HODE is primarily produced through the lipoxygenase pathway from linoleic acid. It is known to function as a signaling molecule, influencing several cellular processes including inflammation, cell proliferation, and apoptosis. The addition of biotin enhances its solubility and facilitates its use in biological assays.

Lipid Metabolism

Recent studies have highlighted the role of 13(S)-HODE in regulating lipid metabolism. In a study involving mice treated with a mixture of 9-HODE and 13-HODE, significant increases in liver steatosis were observed. This was attributed to the activation of sterol regulatory element-binding protein 1 (SREBP1), which promotes lipogenesis .

| Parameter | Control | 9/13-HODE Treatment |

|---|---|---|

| Liver Weight (g) | 5.0 | 6.5 |

| Fasting Blood Glucose (mg/dL) | 90 | 100 |

| Hepatic TG Content (mg/g) | 10 | 20 |

Inflammatory Response

13(S)-HODE has been shown to modulate inflammatory pathways. It activates pathways associated with chronic inflammation, which is a hallmark of aging. The compound was found to upregulate genes involved in inflammatory responses without altering the overall inflammatory phenotype .

Case Studies

- Age-Related Liver Steatosis : In aged mice, administration of 13(S)-HODE led to increased hepatic steatosis and altered lipid profiles, indicating its role in age-related metabolic disorders .

- Inflammation and Metabolism : Another study demonstrated that 13(S)-HODE significantly influenced glucose metabolism by increasing the expression of glucose-6-phosphatase in hepatocytes, suggesting a link between lipid signaling and glucose homeostasis .

SREBP1 Activation

The activation of SREBP1 by 13(S)-HODE is central to its effects on lipid metabolism. SREBP1 regulates genes involved in fatty acid synthesis and uptake, thereby contributing to increased lipid accumulation in the liver .

Gene Expression Modulation

RNA sequencing analysis revealed that treatment with 9/13-HODEs altered the expression of several genes related to lipid metabolism and inflammation. Notably, genes associated with the MAPK pathway were upregulated, indicating potential cross-talk between lipid signaling and stress responses .

Propriétés

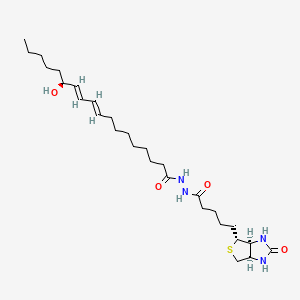

IUPAC Name |

(9E,11E,13S)-N'-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N4O4S/c1-2-3-11-16-22(33)17-12-9-7-5-4-6-8-10-13-19-25(34)31-32-26(35)20-15-14-18-24-27-23(21-37-24)29-28(36)30-27/h7,9,12,17,22-24,27,33H,2-6,8,10-11,13-16,18-21H2,1H3,(H,31,34)(H,32,35)(H2,29,30,36)/b9-7+,17-12+/t22-,23-,24+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSREJALHGALEV-VYRDBPJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C/CCCCCCCC(=O)NNC(=O)CCCC[C@@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.